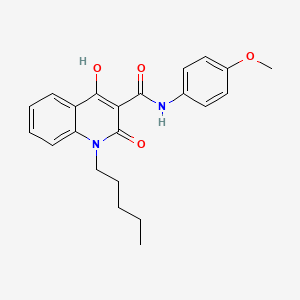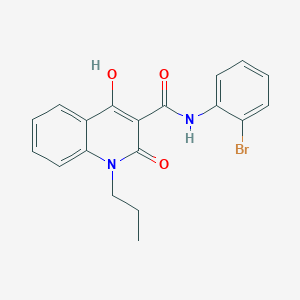
4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide, also known as IQ-1S, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. It was initially developed as an inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and survival.
作用機序
4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide acts as an inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes. Inhibition of CK2 by 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to result in the activation of the tumor suppressor protein p53, which plays a key role in regulating cell cycle progression and apoptosis. Activation of p53 by 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit the growth of various types of bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide may have potential applications as an antibacterial agent. In addition, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of the enzyme casein kinase 1, which is involved in the regulation of circadian rhythms. This suggests that 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of sleep disorders and other circadian rhythm disorders.
実験室実験の利点と制限
One advantage of using 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to reach its target proteins inside cells. In addition, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide is that it is not highly specific for CK2, and may also inhibit other kinases. This can lead to off-target effects that may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is in developing more specific inhibitors of CK2 that do not have off-target effects. This would allow for more precise manipulation of CK2 activity in cells. Another area of interest is in exploring the potential applications of 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide as an antibacterial agent. This could involve testing its efficacy against a wider range of bacterial strains, as well as investigating its mechanism of action against bacteria. Finally, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide could be tested in combination with other anti-cancer drugs to determine its potential synergistic effects.
合成法
The synthesis of 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-aminopyrimidine with ethyl acetoacetate to form a pyrimidinone intermediate. This intermediate is then reacted with isobutyl bromide to introduce the isobutyl group. The resulting compound is then subjected to a series of reactions, including oxidation and cyclization, to yield the final product, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide. The synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential applications in cancer research. It has been demonstrated to inhibit the activity of CK2, which is overexpressed in many types of cancer and has been implicated in promoting cancer cell survival and proliferation. Inhibition of CK2 by 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-hydroxy-1-isobutyl-2-oxo-N-2-pyrimidinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have synergistic effects with other anti-cancer drugs.
特性
IUPAC Name |
4-hydroxy-1-(2-methylpropyl)-2-oxo-N-pyrimidin-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)10-22-13-7-4-3-6-12(13)15(23)14(17(22)25)16(24)21-18-19-8-5-9-20-18/h3-9,11,23H,10H2,1-2H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTXWDHHABQYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(2-methylpropyl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)
![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)




![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)